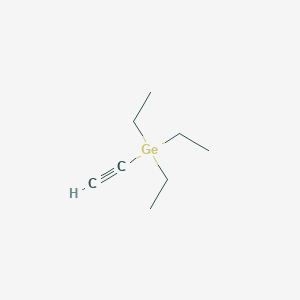
Germane, triethylethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, triethylethynyl-: is an organogermanium compound with the molecular formula C8H16Ge . It is a colorless liquid with a boiling point of 70-71°C at 65 Torr and a density of 1.0241 g/cm³
準備方法
Synthetic Routes and Reaction Conditions: Germane, triethylethynyl- can be synthesized through the reaction of germanium tetrachloride with triethylacetylene in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of germane, triethylethynyl- involves the reduction of germanium tetrachloride with a reducing agent such as lithium aluminum hydride. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: Germane, triethylethynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form germane (GeH4).
Substitution: It can undergo substitution reactions to form different organogermanium compounds.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Often involves halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germane (GeH4)
Substitution: Various organogermanium compounds depending on the substituents used.
科学的研究の応用
Chemistry: Germane, triethylethynyl- is used as a precursor in the synthesis of other organogermanium compounds. It is also utilized in the study of germanium chemistry and its reactivity .
Biology and Medicine: Research is ongoing to explore the potential biological activities of germane, triethylethynyl- and its derivatives. Some studies suggest that organogermanium compounds may have therapeutic properties .
Industry: In the industrial sector, germane, triethylethynyl- is used in the production of semiconductors and other electronic materials. Its unique properties make it valuable in the fabrication of advanced electronic devices .
作用機序
The mechanism by which germane, triethylethynyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
Germane (GeH4): A simpler hydride of germanium.
Digermane (Ge2H6): A compound with two germanium atoms.
Germanium dioxide (GeO2): An oxide of germanium.
Uniqueness: Germane, triethylethynyl- is unique due to its triethylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
6228-96-2 |
|---|---|
分子式 |
C8H16Ge |
分子量 |
184.84 g/mol |
IUPAC名 |
triethyl(ethynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 |
InChIキー |
LNLMTHSXAVJXEZ-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


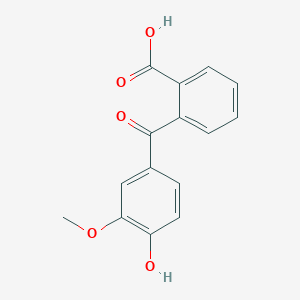
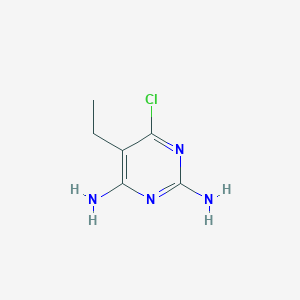
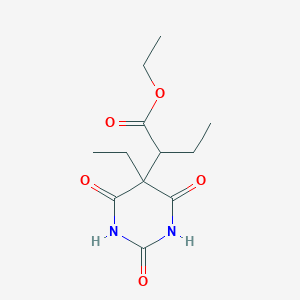
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
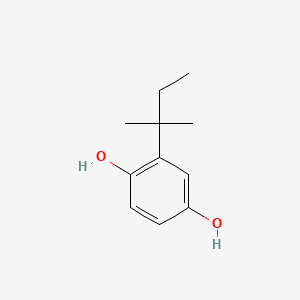
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
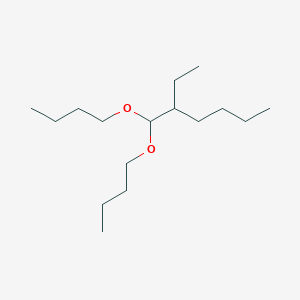
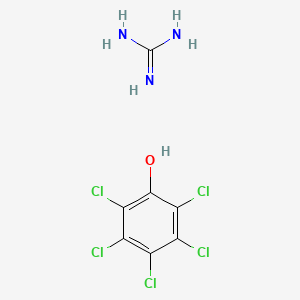
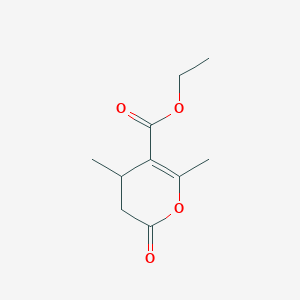
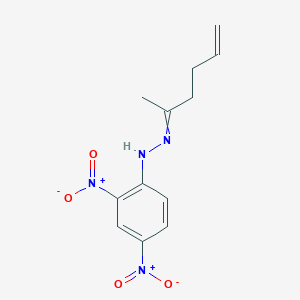
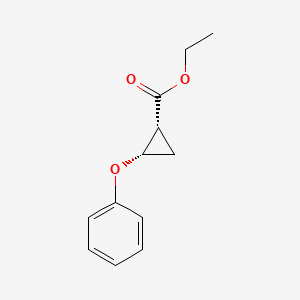
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
